6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide
Description
6-Bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide is a synthetic quinoline derivative characterized by a bromine atom at the 6-position, a ketone group at the 2-position, and a carboxamide moiety at the 4-position linked to a 4-phenylmethoxyphenyl group. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological investigations. Quinoline derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects .
Properties
CAS No. |
1448050-84-7 |
|---|---|
Molecular Formula |
C23H17BrN2O3 |
Molecular Weight |
449.304 |
IUPAC Name |
6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17BrN2O3/c24-16-6-11-21-19(12-16)20(13-22(27)26-21)23(28)25-17-7-9-18(10-8-17)29-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,28)(H,26,27) |
InChI Key |
SDLAXJJGFDSLFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Oxidation: Conversion of the quinoline derivative to a 2-oxo-quinoline.
Amidation: Formation of the carboxamide group by reacting the 2-oxo-quinoline with 4-phenylmethoxyaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the quinoline ring or the substituents.
Reduction: Reduction reactions can target the oxo group or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : Bromine at position 6 is conserved in all analogues. The 2-position substituent varies (Cl, Br, Ph, 4-MeO-Ph), with bulkier groups (e.g., 4-bromophenyl) increasing molecular weight and steric hindrance .
- Carboxamide Modifications : The 4-phenylmethoxyphenyl group in the target compound contrasts with furan-methyl or methylbenzyl groups in analogues. The methoxy group in the target may improve metabolic stability compared to furan-containing derivatives .
- Acid vs. Amide : Carboxylic acid derivatives (e.g., CAS 351327-32-7) are typically intermediates, whereas carboxamide derivatives (e.g., the target compound) are optimized for target binding and bioavailability .
Biological Activity
The compound 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide is part of a class of quinoline derivatives that have garnered attention due to their potential biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C17H15BrN2O3
- Molecular Weight: 373.21 g/mol
The presence of a bromine atom and a methoxyphenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.
Quinoline derivatives often exhibit their biological activities through several mechanisms:
- Topoisomerase Inhibition: Many quinoline compounds act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage and apoptosis in cancer cells.
- DNA Intercalation: Some derivatives intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.
- Antioxidant Activity: Quinoline derivatives can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including the target compound. The following table summarizes key findings from various research studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | SNB-75 (CNS cancer) | 12 | Topoisomerase II inhibition |
| Study B | MDA-MB-468 (Breast cancer) | 92 | DNA intercalation |
| Study C | HCT-116 (Colon cancer) | 3.3 | PI3Kα inhibition |
| Study D | SR leukemia | 17 | Apoptosis induction |
Case Studies
- Study on CNS Cancer (SNB-75): The compound demonstrated significant lethality with an IC50 value of 12 µM, indicating potent activity against CNS tumors. The mechanism was primarily attributed to its role as a topoisomerase II inhibitor .
- Breast Cancer (MDA-MB-468): In another investigation, the compound exhibited an IC50 value of 92 µM, showcasing its capability to intercalate into DNA strands, thereby hindering replication processes .
- Colon Cancer (HCT-116): The compound showed remarkable efficacy with an IC50 value of 3.3 µM against HCT-116 cell lines, indicating strong potential as a therapeutic agent targeting PI3Kα pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics; however, further investigations are needed to assess toxicity profiles and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
